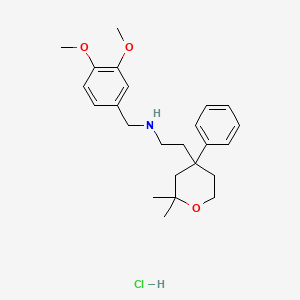
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the glutamate neurotransmitter system. Memantine is a unique drug with a different mechanism of action compared to other Alzheimer's medications.
作用機序
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione works by regulating the glutamate neurotransmitter system. It is an NMDA receptor antagonist that blocks the excessive activation of glutamate receptors, which can lead to neuronal damage in Alzheimer's disease. By regulating glutamate neurotransmission, 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione helps to protect neurons from excitotoxicity and improves cognitive function.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a favorable safety profile with minimal side effects. It is well-tolerated by patients and does not have significant interactions with other medications. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a half-life of about 60-80 hours and is eliminated through the kidneys. It is not metabolized by the liver and does not interfere with the cytochrome P450 system.
実験室実験の利点と制限
One advantage of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its unique mechanism of action compared to other Alzheimer's medications. It targets the glutamate neurotransmitter system, which is involved in the development and progression of Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile with minimal side effects. However, a limitation of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is that it is not effective in all patients with Alzheimer's disease. It is only approved for use in moderate to severe Alzheimer's disease and may not be effective in early-stage disease.
将来の方向性
There are several future directions for 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione research. One area of interest is its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating depression and anxiety. Another future direction is the development of new 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione analogs with improved efficacy and safety profiles. Finally, there is a need for further research to identify biomarkers that can predict which patients will respond to 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione treatment.
合成法
The synthesis of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride to form 1-(3-methoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine group using hydrogenation with palladium on carbon. The resulting 1-(3-methoxyphenyl)-2-aminopropane is then reacted with morpholine and phosgene to form 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
科学的研究の応用
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-4-2-3-11(9-12)17-14(18)10-13(15(17)19)16-5-7-21-8-6-16/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIFPIVRCGHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![3,4-difluoro-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5170101.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![N-[(5-chloro-2-thienyl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5170113.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)
